![molecular formula C75H108N20O13 B1604648 Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- CAS No. 84676-91-5](/img/structure/B1604648.png)
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Overview
Description
Substance P is a neuropeptide that belongs to the tachykinin family. It is composed of 11 amino acids and is widely distributed in the central and peripheral nervous systems. Substance P plays a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.
Scientific Research Applications
Anticancer Properties
SPA's lipid-associated 3D structure is crucial for its interaction with peripheral receptors, contributing to its unique ability to inhibit peptide receptor interactions across multiple receptor types. This structural characteristic may underlie SPA's efficacy as an anticancer agent, particularly noted in studies demonstrating its potential in inhibiting the growth of small cell lung cancer cells both in vitro and in vivo. The SPA analog [D-Arg1,D-Trp5,7,9,Leu11]Substance P has been identified as a potent inhibitor of small cell lung cancer (SCLC) cell growth, demonstrating the therapeutic potential of SP analogs in cancer treatment (Keire et al., 2006) (Seckl et al., 1997).
Immune System Modulation
SPA also plays a role in modulating the immune system. It has been shown to augment tumor necrosis factor release in human monocyte-derived macrophages, suggesting that SPA and its analogs can influence cytokine production and potentially modulate immune responses in various contexts. This effect is specific and can be blocked by SPA antagonists, highlighting the precise role SPA plays in immune system regulation (Lee et al., 1994).
Neuropharmacological Research
In neuropharmacological research, SPA has been investigated for its potential roles in pain transmission and inflammation, drawing parallels with the actions of substance P itself. Studies have explored the synthesis, processing, and biological activities of SPA, including its effects on neurotransmitter release and receptor interactions. These studies contribute to our understanding of SPA's potential therapeutic applications in treating chronic pain and inflammatory conditions (Harmar et al., 1980) (Jarpe et al., 1998).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-QVBDNUAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233656 | |
Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1497.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
CAS RN |
84676-91-5 | |
Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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